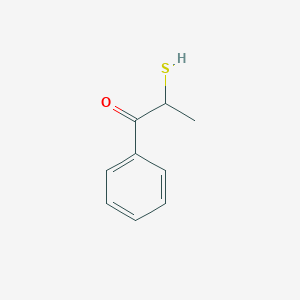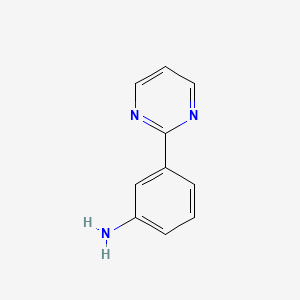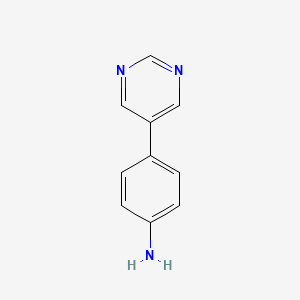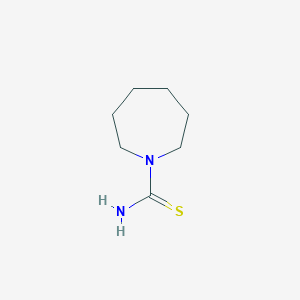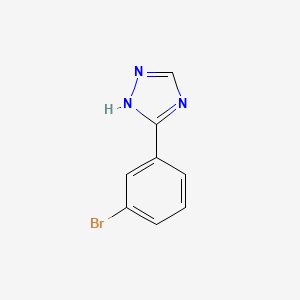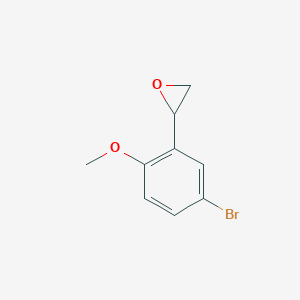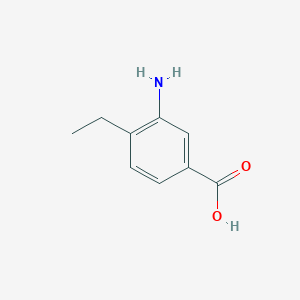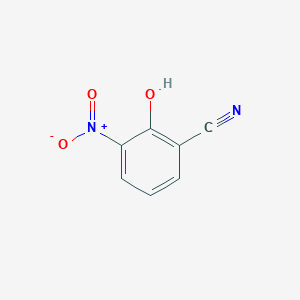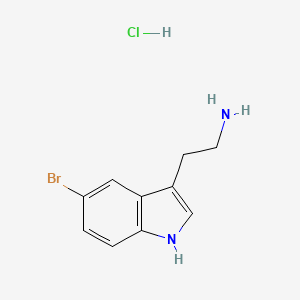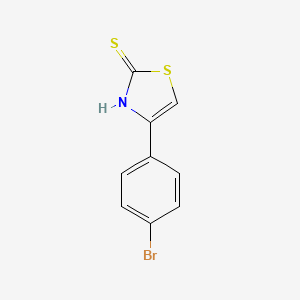
4-(4-Bromophenyl)-2-thiazolethiol
Vue d'ensemble
Description
4-(4-Bromophenyl)-2-thiazolethiol is a useful research compound. Its molecular formula is C9H6BrNS2 and its molecular weight is 272.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
4-(4-Bromophenyl)-2-thiazolethiol and its derivatives have been extensively studied for their potential as corrosion inhibitors. Density Functional Theory (DFT) modeling and Monte Carlo simulation have been used to assess the inhibition performance of similar compounds on steel corrosion in acidic media. The electronic parameters related to their inhibition activity, such as HOMO, LUMO, and energy gap, were computed, showing a correlation with experimental results (Obot et al., 2016). Additionally, studies have shown that halogen-substituted thiazole derivatives, including those with bromophenyl groups, can effectively inhibit the corrosion of mild steel in acidic environments, demonstrating high inhibition efficiencies at various temperatures (Gong et al., 2019).
Antimicrobial and Antifungal Properties
Thiazole derivatives, including those with 4-bromophenyl groups, have been synthesized and evaluated for their antimicrobial properties. Research has shown that these compounds possess significant biological activity against various microorganisms. For example, certain derivatives exhibited good to excellent anti-fungal activity against strains like Candida albicans and Aspergillus flavus (Bharti et al., 2010). Other studies have synthesized new derivatives and tested them for antibacterial and antifungal activities, revealing promising results against pathogens like Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Antiproliferative Activity
Research on 4-thiazolidinone derivatives, which include 4-bromophenyl groups, has highlighted their potential in antiproliferative applications. These compounds have been tested for cytotoxicity against leukemic cell lines, with some showing considerable cytotoxicity. In vivo studies on compound-induced tumor regression in mice have also been conducted, suggesting significant antiproliferative activity (Kumar et al., 2015).
Mécanisme D'action
Target of Action
For instance, some pyrazole-bearing compounds, which share a similar heterocyclic structure with thiazoles, have been found to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes at the molecular level, affecting the function of the target molecules .
Biochemical Pathways
For instance, some pyrazole derivatives have been reported to inhibit the enzymatic activity of thioredoxin reductase (TrxR), a selenoenzyme essential for antioxidant defense and redox homeostasis .
Result of Action
For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-(4-Bromophenyl)-2-thiazolethiol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antitumor activities by interacting with specific enzymes and proteins involved in these processes . For instance, it can inhibit the activity of certain enzymes that are crucial for the survival and proliferation of microbial cells, thereby exhibiting antimicrobial properties. Additionally, its interaction with proteins involved in cell cycle regulation and apoptosis contributes to its antitumor effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in oxidative stress response, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting normal cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent the enzymes from catalyzing their respective biochemical reactions, leading to a cascade of effects on cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . The degradation products may have different biochemical properties and can influence cellular functions differently. Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative cellular damage and altered cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial and antitumor activities . At higher doses, it can become toxic and cause adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have different biological activities. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound are crucial for its biological activity, as they determine the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial function and cellular energy metabolism. The specific localization of this compound within cells can influence its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNMMIMBOFCDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=S)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499622 | |
| Record name | 4-(4-Bromophenyl)-1,3-thiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-95-9 | |
| Record name | 4-(4-Bromophenyl)-2(3H)-thiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)-1,3-thiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenyl)-2-thiazolethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(4-Bromophenyl)thiazole-2-thiol a promising ligand for developing anti-microbial agents?
A: The research paper highlights that incorporating 4-(4-Bromophenyl)thiazole-2-thiol as a ligand in bismuth complexes led to potent activity against various bacterial strains. Specifically, the tris-thiolato Bi(III) complex, [Bi(4-BrMTD)3], demonstrated notable bactericidal properties. [] While the exact mechanism of action isn't fully elucidated in the paper, the presence of the 4-(4-Bromophenyl)thiazole-2-thiol ligand seems to be crucial for the observed anti-microbial effects. This suggests its potential for further exploration in developing novel anti-microbial agents.
Q2: Are there any structural insights into the bismuth complex containing 4-(4-Bromophenyl)thiazole-2-thiol?
A: Yes, the research paper reports the successful obtaining of the crystal structure for the bismuth complex containing 4-(4-Bromophenyl)thiazole-2-thiol, denoted as [Bi(4-BrMTD)3]. [] Having access to this structural information is invaluable as it can provide insights into the coordination geometry of the complex and potentially shed light on its interaction with bacterial targets. This structural understanding can guide further optimization of similar compounds for enhanced anti-microbial activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


